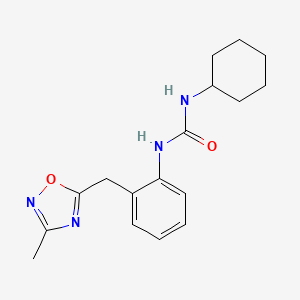
1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound that features a unique combination of cyclohexyl, phenyl, and oxadiazole moieties
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can yield oxadiazoles .
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Scientific Research Applications
1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclohexyl Urea Derivatives: Compounds with similar cyclohexyl and urea moieties but different aromatic substituents can exhibit different pharmacological activities and applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-18-16(23-21-12)11-13-7-5-6-10-15(13)20-17(22)19-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSHCSFRAGVKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)
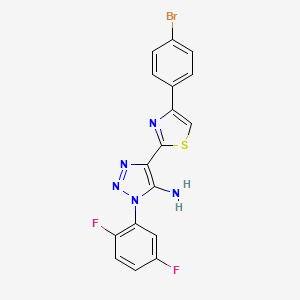
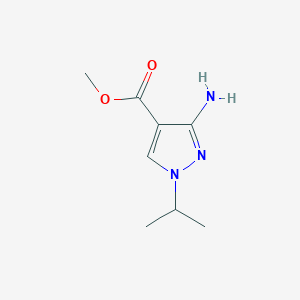
![2-[5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B3008245.png)
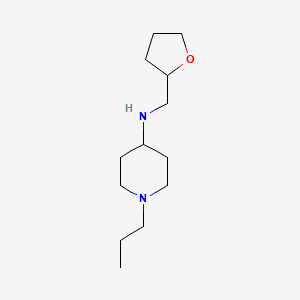
![N-[2-Cyclopropyl-2-(furan-2-YL)-2-hydroxyethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B3008247.png)
![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)
![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)
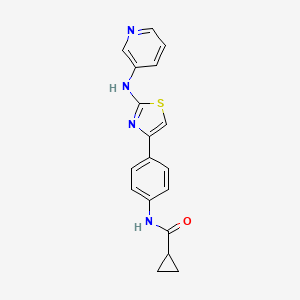
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3008260.png)
